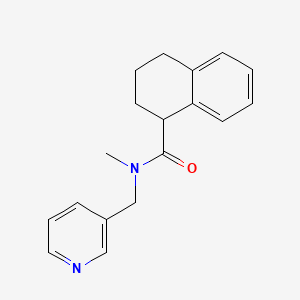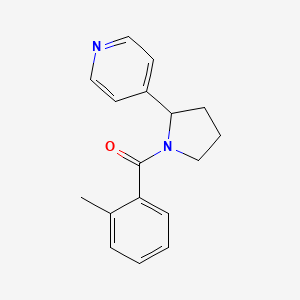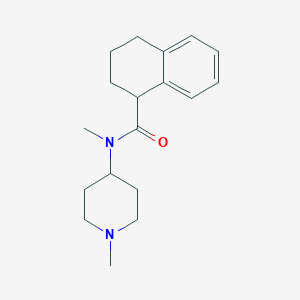![molecular formula C18H23N3O B7494145 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7494145.png)
2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. URB597 is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that are involved in a wide range of physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can lead to various therapeutic effects.
Mechanism of Action
2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in a wide range of physiological processes. By inhibiting FAAH, 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone increases the levels of endocannabinoids in the body, which can lead to various therapeutic effects.
Biochemical and Physiological Effects
2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of endocannabinoids in the body, which can lead to analgesic, anxiolytic, and antidepressant effects. 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone has also been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain studies. In addition, 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone can have off-target effects at high concentrations, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone. One area of research is the development of more potent and selective FAAH inhibitors. This could lead to the development of more effective treatments for various neurological disorders and other conditions. Another area of research is the study of the long-term effects of 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone on endocannabinoid signaling and other physiological processes. This could help to identify potential risks and benefits of using 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone as a therapeutic agent. Finally, the study of the interactions between 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone and other drugs could lead to the development of novel combination therapies for various conditions.
Synthesis Methods
2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of 3,5-dimethylpyrazole, which is then reacted with 4-methylphenylacetonitrile to form 2-(4-methylphenyl)pyrazole. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-methylphenyl)pyrazol-1-yl-ethyl acetate. The final step involves the reaction of this intermediate with pyrrolidine to form 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone.
Scientific Research Applications
2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, 2-(3,5-Dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone has been shown to have anti-inflammatory and anti-tumor effects.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-6-8-16(9-7-13)17-5-4-10-20(17)18(22)12-21-15(3)11-14(2)19-21/h6-9,11,17H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSALFIBFZAHSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)CN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

![[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylphenyl)methanone](/img/structure/B7494113.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7494117.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(3-methylphenyl)methanone](/img/structure/B7494128.png)

![N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7494136.png)

![Cyclohex-3-en-1-yl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494150.png)
![2-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7494155.png)
